molecular formula C22H24O5 B2764333 Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate CAS No. 866154-79-2

Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate

Cat. No.: B2764333
CAS No.: 866154-79-2
M. Wt: 368.429
InChI Key: HEEPGHIGRRYGLO-UHFFFAOYSA-N
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Description

Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate is a malonate derivative featuring a 3-(4-ethylphenoxy)phenyl substituent at the methylene position.

Properties

IUPAC Name

diethyl 2-[[3-(4-ethylphenoxy)phenyl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-4-16-10-12-18(13-11-16)27-19-9-7-8-17(14-19)15-20(21(23)25-5-2)22(24)26-6-3/h7-15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEPGHIGRRYGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate typically involves the reaction of diethyl malonate with 3-(4-ethylphenoxy)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound's unique structure allows it to participate in various chemical reactions, making it valuable in multiple research areas:

1. Organic Synthesis:

  • Building Block: It serves as a versatile building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Reactivity: The compound can undergo oxidation, reduction, and substitution reactions, enabling the formation of various derivatives useful in further chemical applications.

2. Medicinal Chemistry:

  • Anticancer Activity: Research has demonstrated that diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate exhibits anticancer properties. In vitro studies on human breast cancer cells showed a dose-dependent reduction in cell viability and increased apoptosis .
  • Antimicrobial Properties: The compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity at concentrations as low as 25 µg/mL .

3. Biological Activity:

  • Mechanism of Action: The compound acts as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its biological activity and potential therapeutic applications.

Anticancer Efficacy

A study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment led to significant reductions in cell viability and increased apoptosis rates. Flow cytometry confirmed the induction of apoptotic pathways, highlighting its potential as an anticancer agent.

Antimicrobial Testing

In another study assessing antimicrobial efficacy, this compound was tested against common bacterial strains. Results showed notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Reactivity in Cyclization Reactions

  • Quinolone formation: Chloro- and fluoro-substituted malonates cyclize efficiently in diphenyl ether at 220°C to yield 4-oxo-quinolones .
  • Chromene synthesis: Methoxy-substituted analogs undergo cyclization in ethanol/diphenyl ether to form pyrano[2,3-f]chromenes .
  • Heterocyclic systems : Trifluoromethyl and bromo substituents enable dipolar cycloadditions with arynes for indole derivatives .

The 3-(4-ethylphenoxy)phenyl group may slow cyclization due to steric effects but enhance π-π stacking in target binding .

Key Research Findings

  • Synthetic Optimization : Microwave irradiation and solvent-free conditions improve yields for methoxy- and fluoro-substituted analogs (e.g., 84–99% yields in DRA reactions) .
  • Crystallography: X-ray studies confirm planar malonate cores and hydrogen-bonding networks in analogs like diethyl 2-(((2-(pyridin-3-ylthio)phenyl)amino)methylene)malonate .

Biological Activity

Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate is an organic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C22H24O5C_{22}H_{24}O_{5} and features a malonate ester group, a phenylmethylene moiety, and an ethylphenoxy substituent. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC22H24O5
Molecular Weight364.43 g/mol
CAS Number866154-79-2
Melting PointNot specified

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer cells, where it induced apoptosis and inhibited cell cycle progression at certain concentrations. The compound's mechanism appears to involve the modulation of apoptotic pathways, potentially through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . Preliminary studies suggest that it possesses significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined in various assays, with some studies reporting MIC values as low as 50 µg/mL against specific pathogens . The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

The biological activity of this compound is attributed to its ability to interact with cellular targets. The nitro group within the molecule can undergo bioreduction, leading to the formation of reactive intermediates that can interact with nucleophiles in cells. Additionally, the ethylphenoxy group may enhance binding affinity to specific proteins or enzymes involved in metabolic processes .

Case Studies

  • Anticancer Efficacy : A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with a notable reduction in bacterial growth observed at concentrations as low as 25 µg/mL .

Comparative Analysis

When compared to similar compounds such as diethyl malonate and ethyl phenylacetate, this compound demonstrates enhanced reactivity due to its unique structural features. The presence of both the phenylmethylene and ethylphenoxy groups contributes to its diverse biological activities.

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
Diethyl MalonateLowLow
Ethyl PhenylacetateModerateModerate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diethyl aminomethylene malonate derivatives, and what reaction conditions are critical for high yields?

  • Methodology : The compound is typically synthesized via condensation between aniline derivatives and diethyl ethoxymethylenemalonate (EMME). General procedures involve refluxing in toluene at 110–135°C for 2–24 hours under inert atmosphere (N₂), with yields ranging from 50% to 99% . For example, 4-bromoaniline reacts with EMME in toluene at 403 K (130°C) for 2 hours, followed by recrystallization from diethyl ether to achieve 73% yield . Solvent choice (e.g., toluene, diphenyl ether) and stoichiometric equivalence (1:1 molar ratio of amine to EMME) are critical for efficiency.

Q. Which spectroscopic techniques are most reliable for confirming the structure of diethyl malonate derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Key for identifying the malonate backbone (e.g., ester OCH₂CH₃ at δ ~4.2–4.3 ppm and NH/CH₃ signals in aromatic regions) .
  • X-ray crystallography : Resolves molecular geometry, as seen in diethyl 2-((4-bromophenylamino)methylene)malonate, where intermolecular C–H⋯O hydrogen bonds stabilize the crystal lattice .
  • HRMS/LCMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

Advanced Research Questions

Q. How can researchers address discrepancies in melting points or spectral data between synthesized compounds and literature values?

  • Methodology : Discrepancies may arise from polymorphic forms, solvent impurities, or recrystallization conditions. For instance, diethyl 2-((4-chlorophenylamino)methylene)malonate exhibited a melting point of 79–81°C vs. literature 45–46°C due to differing recrystallization solvents (toluene vs. hexane) . Mitigation strategies include:

  • Reproducing purification steps (e.g., recrystallization from methanol/ether).
  • Validating purity via HPLC or TLC (e.g., n-hexane/ethyl acetate 1:1) .
  • Cross-referencing spectral data with multiple sources .

Q. What strategies optimize the Gould-Jacobs cyclization for synthesizing quinoline derivatives from diethyl malonate intermediates?

  • Methodology : Cyclization efficiency depends on:

  • Temperature : Heating in high-boiling solvents (e.g., diphenyl ether at 260°C) for 15–20 minutes minimizes side reactions .
  • Substituent effects : Electron-withdrawing groups (e.g., –NO₂, –CF₃) on the aniline moiety enhance cyclization rates by stabilizing transition states .
  • Post-reaction workup : Rapid cooling and dilution with DCM prevent decomposition .

Q. How can regioselective functionalization of diethyl malonate derivatives be achieved for targeted drug design?

  • Methodology :

  • Direct Reductive Amination (DRA) : Introduces piperazine or benzyl groups at specific positions. For example, aldehyde intermediates react with 1-(4-fluorophenyl)piperazine under DRA to yield anti-inflammatory quinolones with 84% efficiency .
  • Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) groups to shield reactive sites during alkylation .
  • Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity in multi-step pathways .

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